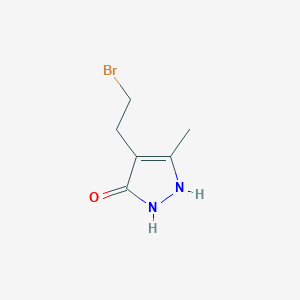
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose is an organic compound with the molecular formula C13H18O9. It is a derivative of lyxopyranose, a sugar molecule, where the hydroxyl groups are acetylated. This compound is often used in the synthesis of glycosides and other carbohydrate derivatives, making it valuable in various chemical and biological research applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose can be synthesized through the acetylation of d-lyxopyranose. The process typically involves the reaction of d-lyxopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The final product is purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield d-lyxopyranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: d-Lyxopyranose
Oxidation: Carboxylic acids
Substitution: Derivatives with different functional groups
科学研究应用
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anti-inflammatory agents.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,2,3,4-Tetra-o-acetyl-d-lyxopyranose involves its role as a substrate or intermediate in enzymatic reactions. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing selective modifications. The compound interacts with specific enzymes and molecular targets, facilitating the synthesis of desired products .
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetra-o-acetyl-d-xylopyranose
- 1,2,3,5-Tetra-o-acetyl-d-ribofuranose
- 1,2,3,4,6-Penta-o-acetyl-d-glucopyranose
Uniqueness
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose is unique due to its specific acetylation pattern and its role in the synthesis of lyxopyranose derivatives. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis in research and industrial applications .
属性
分子式 |
C13H18O9 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC 名称 |
[(3R,4S,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m1/s1 |
InChI 键 |
MJOQJPYNENPSSS-VHGBLZLWSA-N |
手性 SMILES |
CC(=O)O[C@@H]1COC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide](/img/structure/B12865582.png)

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![[(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B12865594.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
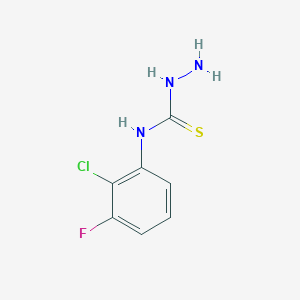
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
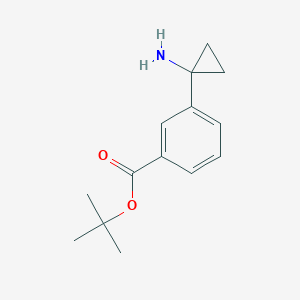
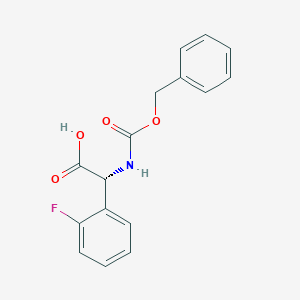

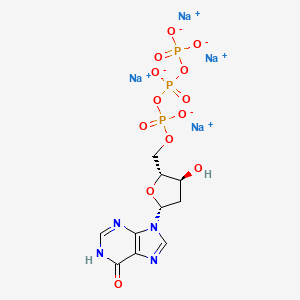
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)
